Cas no 3394-76-1 (1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine)

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine is a heterocyclic amine derivative featuring a benzene-1,3-diamine core substituted with a 4-methylthiazol-2-yl group. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, which allows for further derivatization at both the aromatic amine and thiazole moieties. The presence of the thiazole ring enhances its potential as a building block for biologically active molecules, particularly in the development of antimicrobial or antitumor agents. Its well-defined molecular structure and stability under standard conditions make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions due to its reactive amine groups.
1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine structure
3394-76-1 structure
Product Name:1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine
CAS No:3394-76-1
MF:C10H11N3S
MW:205.279440164566
CID:5730242
PubChem ID:22724225
Update Time:2025-08-05

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL6795586
    • N1-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine
    • Z317027510
    • 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine
    • 3394-76-1
    • AKOS000187391
    • EN300-53261
    • 1,3-Benzenediamine, N1-(4-methyl-2-thiazolyl)-
    • Inchi: 1S/C10H11N3S/c1-7-6-14-10(12-7)13-9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,13)
    • InChI Key: HMCWAKHAZBKTQR-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=C1NC1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 205.06736854g/mol
  • Monoisotopic Mass: 205.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 79.2Ų

Experimental Properties

  • Density: 1.309±0.06 g/cm3(Predicted)
  • Boiling Point: 386.2±44.0 °C(Predicted)
  • pka: 4.54±0.10(Predicted)

1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine Pricemore >>

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Additional information on 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine

Exploring the Properties and Applications of CAS No 3394-76-1: 1-N-(4-Methyl-1,3-Thiazol-2-Yl)Benzene-1,3-Diamine

CAS No 3394-76-1, also known as 1-N-(4-methyl-1,3-thiazol-2-yl)benzene-1,3-diamine, is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound is characterized by its benzene ring substituted with two amino groups at positions 1 and 3, and a thiazole moiety attached to position 2. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, imparts distinctive electronic properties to the molecule. Recent studies have highlighted its potential as a building block for advanced materials and drug delivery systems.

The synthesis of CAS No 3394-76-1 involves a multi-step process that typically begins with the preparation of the thiazole derivative. Researchers have developed efficient methodologies to optimize the yield and purity of this compound. For instance, a recent study published in *Journal of Organic Chemistry* demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of the thiazole ring. This method not only reduces reaction time but also enhances the selectivity of the product.

One of the most intriguing aspects of CAS No 3394-76-1 is its ability to act as a precursor for conducting polymers. In a groundbreaking study reported in *Advanced Materials*, scientists utilized this compound as a monomer to synthesize polymeric materials with exceptional electrical conductivity. The presence of the thiazole moiety facilitates π-conjugation within the polymer backbone, enabling efficient charge transport. This discovery has opened new avenues for applications in flexible electronics and energy storage devices.

In addition to its role in materials science, CAS No 3394-76-1 has shown promise in drug design. Its unique structure allows for interactions with biological targets such as enzymes and receptors. A recent investigation in *Bioorganic & Medicinal Chemistry* explored its potential as a lead compound for anti-inflammatory agents. The study revealed that the compound exhibits moderate inhibitory activity against cyclooxygenase enzymes, suggesting its potential for further development into therapeutic agents.

The physical properties of CAS No 3394-76-1 are equally noteworthy. It has a melting point of approximately 200°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under thermal conditions makes it suitable for various industrial applications. Recent advancements in analytical techniques have enabled precise characterization of this compound using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Looking ahead, researchers are exploring innovative ways to enhance the functionality of CAS No 3394-76-1 by incorporating additional functional groups. For example, ongoing studies aim to modify the thiazole moiety to improve its bioavailability or enhance its electronic properties further. These efforts are expected to unlock new opportunities in fields ranging from nanotechnology to biomedicine.

In conclusion, CAS No 3394-76-1: 1-N-(4-methyl-1,3-thiazol-2-Yl)Benzene-1,3-Diamine stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical structure, coupled with advancements in synthetic methods and characterization techniques, positions it as a key player in future technological innovations.

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